molecular formula C16H20N2OS B5282069 1-[4-(Butan-2-yl)phenyl]-3-(thiophen-2-ylmethyl)urea

1-[4-(Butan-2-yl)phenyl]-3-(thiophen-2-ylmethyl)urea

Cat. No.: B5282069
M. Wt: 288.4 g/mol
InChI Key: KSXNETWKHWFRAI-UHFFFAOYSA-N
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Description

1-[4-(Butan-2-yl)phenyl]-3-(thiophen-2-ylmethyl)urea is an organic compound that features a urea moiety linked to a phenyl group substituted with a butan-2-yl group and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Butan-2-yl)phenyl]-3-(thiophen-2-ylmethyl)urea can be achieved through a multi-step process involving the following key steps:

    Formation of the Phenyl Urea Core: The initial step involves the reaction of 4-(Butan-2-yl)aniline with an isocyanate to form the phenyl urea core. This reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine.

    Introduction of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the phenyl urea intermediate with a thiophen-2-ylmethyl halide (e.g., thiophen-2-ylmethyl chloride) in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Butan-2-yl)phenyl]-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the thiophen-2-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Potassium carbonate, thiophen-2-ylmethyl halide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-[4-(Butan-2-yl)phenyl]-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The thiophene moiety makes it a candidate for use in organic semiconductors and conductive polymers.

    Biological Studies: It can be used as a probe to study enzyme interactions and protein binding due to its unique structural features.

    Industrial Applications: Potential use as a corrosion inhibitor or in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[4-(Butan-2-yl)phenyl]-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The thiophene ring can interact with biological macromolecules through π-π stacking interactions, while the urea moiety can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Butan-2-yl)phenyl]-3-(thiophen-2-yl)urea: Lacks the thiophen-2-ylmethyl group, which may affect its binding affinity and biological activity.

    1-[4-(Butan-2-yl)phenyl]-3-(pyridin-2-ylmethyl)urea: Substitution of the thiophene ring with a pyridine ring can alter its electronic properties and reactivity.

    1-[4-(Butan-2-yl)phenyl]-3-(furan-2-ylmethyl)urea: The furan ring provides different electronic characteristics compared to the thiophene ring.

Uniqueness

1-[4-(Butan-2-yl)phenyl]-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both the butan-2-yl group and the thiophen-2-ylmethyl group, which confer distinct electronic and steric properties

Properties

IUPAC Name

1-(4-butan-2-ylphenyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-3-12(2)13-6-8-14(9-7-13)18-16(19)17-11-15-5-4-10-20-15/h4-10,12H,3,11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXNETWKHWFRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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